m-PEG8-DSPE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

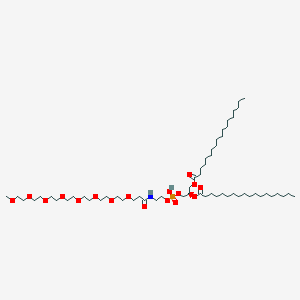

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H116NO17P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-58(62)74-54-56(77-59(63)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)55-76-78(64,65)75-39-37-60-57(61)36-38-67-42-43-69-46-47-71-50-51-73-53-52-72-49-48-70-45-44-68-41-40-66-3/h56H,4-55H2,1-3H3,(H,60,61)(H,64,65)/t56-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMUKQZJJIKQCA-LXXIDKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H116NO17P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1142.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of m-PEG8-DSPE

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine (m-PEG8-DSPE), a critical component in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs). This document is intended for researchers, scientists, and professionals in the field of drug development and nanotechnology.

Introduction to this compound

This compound is a PEGylated phospholipid that incorporates a short, discrete polyethylene (B3416737) glycol (dPEG®) spacer of eight PEG units, capped with a methoxy (B1213986) group, and linked to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). The DSPE anchor allows for stable integration into lipid bilayers, while the hydrophilic PEG chain provides a steric barrier, which can help to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[1] The use of a discrete PEG linker, as opposed to a traditional polydisperse polymer, ensures a uniform molecular weight and consistent batch-to-batch purity.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the covalent conjugation of a methoxy-terminated PEG8 derivative to the amine head group of DSPE. A common and efficient method involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG8, which reacts with the primary amine of DSPE to form a stable amide bond.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) | >99% Purity | e.g., Avanti Polar Lipids | |

| m-PEG8-NHS Ester | >95% Purity | e.g., BroadPharm, Vector Labs | |

| Triethylamine (B128534) (TEA) | Anhydrous, >99.5% | e.g., Sigma-Aldrich | Base catalyst |

| Dichloromethane (B109758) (DCM) | Anhydrous, >99.8% | e.g., Sigma-Aldrich | Reaction solvent |

| Chloroform (B151607) | ACS Grade | e.g., Fisher Scientific | For chromatography |

| Methanol (B129727) | ACS Grade | e.g., Fisher Scientific | For chromatography |

Experimental Protocol: Synthesis

The following protocol describes a representative synthesis of this compound.

-

Reactant Preparation :

-

Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate vial, dissolve m-PEG8-NHS ester (1.2 equivalents) in anhydrous DCM.

-

-

Reaction Setup :

-

To the DSPE solution, add triethylamine (TEA) (2-3 equivalents) as a base to deprotonate the amine group of DSPE, facilitating the nucleophilic attack.

-

Stir the mixture at room temperature for 15-20 minutes.

-

-

Coupling Reaction :

-

Slowly add the m-PEG8-NHS ester solution to the DSPE solution dropwise while stirring.

-

Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

-

Reaction Quenching and Work-up :

-

Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product is then re-dissolved in a small amount of a suitable solvent (e.g., chloroform) for purification.

-

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts (such as the NHS leaving group), and any potential side products. A combination of chromatographic techniques is often employed to achieve high purity (>95%).[3][4]

Experimental Protocol: Purification

-

Silica (B1680970) Gel Column Chromatography :

-

Prepare a silica gel column packed with an appropriate stationary phase.

-

Dissolve the crude reaction mixture in a minimal amount of the mobile phase (e.g., chloroform).

-

Load the sample onto the column.

-

Elute the column with a gradient of chloroform and methanol. A typical gradient might start with 100% chloroform, gradually increasing the proportion of methanol to elute the more polar this compound product.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

-

Solvent Removal :

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.

-

-

Final Drying :

-

Dry the product under high vacuum for several hours to remove any residual solvent.

-

Characterization

The identity, purity, and integrity of the synthesized this compound must be confirmed using various analytical techniques.[2][]

| Technique | Purpose | Expected Results |

| ¹H NMR Spectroscopy | Structural confirmation and determination of PEGylation | Signals corresponding to the DSPE fatty acid chains, glycerol (B35011) backbone, and the characteristic repeating units of the PEG chain.[2] |

| Mass Spectrometry (MS) | Molecular weight confirmation | A peak corresponding to the expected molecular weight of this compound (~1142.5 g/mol ).[1][2] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity of the final product.[2][6] |

Visualization of Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Storage and Stability

Purified this compound should be stored as a solid at -20°C under an inert atmosphere to prevent hydrolysis of the ester bonds and oxidation.[1][4][7] When handling, it is important to allow the product to warm to room temperature before opening to minimize moisture condensation.[1] Solutions should be prepared with dry solvents.[1] The stability of PEGylated lipids is pH-dependent, with hydrolysis of the ester linkages accelerated at both acidic and basic pH.[7][8]

Conclusion

The synthesis and purification of this compound require careful execution of a multi-step process involving a coupling reaction followed by rigorous purification and characterization. The protocols outlined in this guide provide a robust framework for obtaining high-purity this compound suitable for advanced drug delivery applications. Adherence to these methodologies is crucial for ensuring the quality, consistency, and performance of the final lipid nanoparticle formulations.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of m-PEG-DSPE Micelles

This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (m-PEG-DSPE) micelles, with a focus on m-PEG8-DSPE. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering these versatile nanocarriers.

Introduction to m-PEG-DSPE Micelles

Methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (m-PEG-DSPE) is an amphiphilic polymer widely employed in drug delivery systems.[1] Its structure consists of a hydrophobic tail, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), and a hydrophilic head, a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain.[1] In aqueous environments, these molecules self-assemble into core-shell micellar structures, where the hydrophobic DSPE tails form the core and the hydrophilic PEG chains form the outer corona.[1]

These micelles are particularly valuable as nanocarriers for poorly water-soluble drugs, which can be sequestered within the hydrophobic core.[1] The PEGylated corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time.[1] While various PEG lengths are utilized, this guide will focus on this compound, with comparative data from the extensively studied m-PEG2000-DSPE to illustrate the impact of PEG chain length.

Core Physicochemical Properties

The utility of m-PEG-DSPE micelles in drug delivery is dictated by a set of key physicochemical properties. While specific experimental data for this compound is not extensively available in the reviewed literature, the properties of the well-characterized m-PEG2000-DSPE provide a strong benchmark.

Critical Micelle Concentration (CMC)

The CMC is the concentration of the amphiphilic polymer above which micelles will form. A low CMC is indicative of high micelle stability upon dilution in the bloodstream.[2] DSPE-PEG2000 micelles exhibit a low CMC, which is a significant advantage for in vivo applications.[3] The CMC is influenced by the length of the PEG chain; longer PEG chains tend to have a higher CMC.[4]

Micelle Size and Zeta Potential

The size of the micelles is a critical parameter that influences their biodistribution and ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[5] The zeta potential provides a measure of the surface charge of the micelles, which affects their stability and interaction with biological components.[2]

Drug Loading and Encapsulation Efficiency

The ability to effectively encapsulate therapeutic agents is a primary function of these micelles. The hydrophobic core serves as a reservoir for lipophilic drugs.[6] Drug loading capacity and encapsulation efficiency are key indicators of the formulation's potential therapeutic efficacy.

Table 1: Summary of Physicochemical Properties of m-PEG-DSPE Micelles

| Property | This compound | m-PEG2000-DSPE | m-PEG3000-DSPE | m-PEG5000-DSPE |

| Critical Micelle Concentration (CMC) | Data not available in cited literature | ~1 µM to 1.8 x 10⁻⁵ mol L⁻¹[3][7] | ~0.5-1.5 µM[4] | ~0.5-1.5 µM[4] |

| Micelle Diameter (Hydrodynamic) | Data not available in cited literature | ~8.2 nm to 33 nm[2][8] | Data not available in cited literature | Data not available in cited literature |

| Zeta Potential | Data not available in cited literature | -2.7 ± 1.1 mV to -38.0 mV[7][9] | Data not available in cited literature | Data not available in cited literature |

| Aggregation Number | Data not available in cited literature | ~76 to 90[2][10] | Data not available in cited literature | Data not available in cited literature |

Experimental Protocols

Accurate characterization of m-PEG-DSPE micelles is crucial for their development as drug delivery vehicles. The following are detailed methodologies for key experiments.

Micelle Formulation: Thin-Film Hydration Method

This is a common method for preparing drug-loaded micelles.[1]

Materials:

-

This compound

-

Hydrophobic drug

-

Organic solvent (e.g., Chloroform, Methanol)[1]

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)[1]

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

-

Syringe filter (0.22 µm)

Procedure:

-

Dissolution: Dissolve a known quantity of this compound and the hydrophobic drug in the organic solvent in a round-bottom flask.[1]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid-drug film on the flask's inner surface.[1]

-

Hydration: Hydrate the film with the aqueous buffer by gentle agitation. The temperature should be maintained above the phase transition temperature of the DSPE lipid.[1]

-

Micelle Formation: Continue agitation until the solution becomes clear or translucent, indicating micelle formation.[1]

-

Sonication/Extrusion: To obtain a uniform size distribution, the micelle solution can be sonicated or passed through an extruder.

-

Sterilization: Filter the final solution through a 0.22 µm syringe filter.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m-PEG-DSPE, MW 2,000, 459428-35-4 | BroadPharm [broadpharm.com]

- 7. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Critical Micelle Concentration of m-PEG8-DSPE

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE). It is intended for researchers, scientists, and drug development professionals working with PEGylated lipids for applications such as drug delivery, nanoparticle formulation, and bioconjugation.

Introduction to this compound and its Critical Micelle Concentration

This compound is an amphiphilic polymer consisting of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with eight repeating ethylene (B1197577) glycol units. This structure allows this compound to self-assemble in aqueous solutions to form micelles, which are core-shell structures with a hydrophobic core capable of encapsulating poorly water-soluble drugs.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which the formation of micelles becomes significant. Below the CMC, this compound molecules exist predominantly as individual monomers. As the concentration increases and reaches the CMC, the monomers start to aggregate into micelles. This transition is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes. Knowledge of the CMC is crucial for the design and optimization of drug delivery systems, as it dictates the stability of the micelles upon dilution in physiological environments.

Quantitative Data on the Critical Micelle Concentration of DSPE-PEG Conjugates

Based on the available data for DSPE-PEG with varying PEG chain lengths, we can estimate the approximate CMC of this compound. The molecular weight of the PEG portion of this compound is approximately 352 Da. The following table summarizes the reported CMC values for DSPE-PEG with different PEG molecular weights.

| Compound | PEG Molecular Weight (Da) | Critical Micelle Concentration (CMC) | Solvent |

| This compound (Estimated) | ~352 | < 10 µM | Aqueous Buffer |

| DSPE-PEG750 | 750 | 8 - 25 µM[1] | Aqueous Buffer |

| DSPE-PEG2000 | 2000 | 0.5 - 1.5 µM[2], 10 - 20 µM (in water)[3], ~18 µM[4] | Aqueous Buffer, Water |

| DSPE-PEG3000 | 3000 | 0.5 - 1.5 µM[2] | Aqueous Buffer |

| DSPE-PEG5000 | 5000 | 1 - 1.5 µM[2] | Aqueous Buffer |

Note: The CMC value for this compound is an estimation based on the trend observed for DSPE-PEG conjugates with longer PEG chains. It is highly recommended to experimentally determine the CMC for the specific batch of this compound and under the specific experimental conditions to be used.

The data clearly shows that as the PEG chain length decreases, the CMC tends to decrease. For DSPE-PEG750, the CMC is in the low micromolar range. Given that this compound has an even shorter PEG chain, its CMC is expected to be in a similar or slightly lower range, likely below 10 µM.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. The most common methods include fluorescence spectroscopy, surface tensiometry, and isothermal titration calorimetry.

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene Assay)

This method is based on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene (B120774), upon its partitioning from the aqueous environment to the hydrophobic core of the micelles.

Materials:

-

This compound

-

Pyrene

-

High-purity water or buffer solution (e.g., PBS)

-

Spectrofluorometer

Procedure:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 1 mM.

-

Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC range (e.g., from 0.1 µM to 100 µM).

-

Incorporation of Pyrene: To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal (e.g., < 1% of the total volume) to avoid affecting the micellization process.

-

Equilibration: Allow the solutions to equilibrate for a sufficient time (e.g., overnight) at a constant temperature to ensure the complete partitioning of pyrene.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically set to 335 nm, and the emission is scanned from 350 nm to 500 nm.

-

Data Analysis: The ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) of the pyrene emission spectrum is sensitive to the polarity of the microenvironment. Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Surface Tensiometry

This method relies on the principle that surfactants, like this compound, reduce the surface tension of a solution. As the concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Materials:

-

This compound

-

High-purity water or buffer solution

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Procedure:

-

Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC range.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat changes associated with micelle formation or dissociation.

Materials:

-

This compound

-

High-purity water or buffer solution

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Prepare a concentrated solution of this compound (well above the expected CMC) in the desired buffer. Fill the ITC syringe with this solution. Fill the sample cell with the same buffer.

-

Titration: Perform a series of small injections of the concentrated this compound solution from the syringe into the sample cell while monitoring the heat released or absorbed.

-

Data Analysis: The resulting thermogram will show a characteristic sigmoidal curve when plotting the heat change per injection against the total concentration of this compound in the cell. The inflection point of this curve corresponds to the CMC.

Visualizations

Micelle Formation Pathway

The following diagram illustrates the self-assembly of this compound monomers into a micelle as the concentration surpasses the CMC.

Caption: Self-assembly of this compound monomers into a micelle above the CMC.

Experimental Workflow for CMC Determination using Pyrene Fluorescence

The following diagram outlines the key steps in determining the CMC of this compound using the pyrene fluorescence assay.

Caption: Workflow for CMC determination by pyrene fluorescence spectroscopy.

Conclusion

The critical micelle concentration of this compound is a critical parameter for the successful formulation of stable and effective drug delivery systems. While a precise experimental value is not widely reported, an estimation based on the trend observed with other DSPE-PEG conjugates places the CMC in the low micromolar range, likely below 10 µM. For accurate and reliable formulation development, it is imperative to determine the CMC experimentally under the specific conditions of use. This guide provides detailed protocols for three robust methods: fluorescence spectroscopy, surface tensiometry, and isothermal titration calorimetry. The provided visualizations offer a clear understanding of the micellization process and the experimental workflow for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution: An In-depth Guide to the Solubility of m-PEG8-DSPE in Organic Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of lipid excipients like m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]) is a critical first step in the formulation of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of m-PEG-DSPE compounds in common organic solvents and offers detailed experimental protocols for determining precise solubility parameters.

Qualitative Solubility of m-PEG-DSPE Conjugates

Based on available data for m-PEG-DSPE compounds with different PEG molecular weights (primarily 2000 Da), a general solubility profile can be summarized. It is important to note that the shorter PEG8 chain of the target molecule may result in a more lipophilic character compared to its longer-chain counterparts, potentially favoring solubility in less polar organic solvents.

| Organic Solvent | General Solubility of m-PEG-DSPE | Factors to Consider |

| Chloroform (B151607) | Readily Soluble to Soluble | Generally a good solvent for DSPE-based lipids. |

| Methanol | Readily Soluble to Soluble | Often used in combination with chloroform for lipid film hydration. |

| Ethanol | Easily Soluble to Sparingly Soluble | Solubility may be enhanced with warming. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Often requires sonication to achieve dissolution. |

| Acetone | Easily Soluble | - |

| Dimethylformamide (DMF) | Soluble | - |

This table is a summary of qualitative data from various sources and should be used as a general guideline. Empirical determination is recommended for this compound.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility and is recommended for this purpose.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined analytically.

Materials and Equipment

-

This compound powder

-

Organic solvents of interest (e.g., chloroform, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator placed in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) or a UV/Vis spectrophotometer if the molecule has a chromophore.

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. An ELSD or CAD is often suitable for lipid-based molecules that lack a strong chromophore.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in organic solvents.

Caption: A logical workflow for determining the solubility of this compound.

Signaling Pathway for Formulation Development

The solubility of this compound is a critical parameter that directly influences the choice of manufacturing process for lipid nanoparticle formulations. This diagram illustrates the decision-making pathway.

Caption: Decision pathway based on this compound solubility for formulation.

By following the detailed protocols and considering the logical workflows presented, researchers and formulation scientists can accurately determine the solubility of this compound in relevant organic solvents, paving the way for the rational design and successful development of advanced drug delivery systems.

An In-depth Technical Guide to m-PEG8-DSPE: Molecular Weight and Polydispersity

This technical guide provides a comprehensive overview of the physicochemical properties of m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]), a critical component in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document delves into its molecular weight, polydispersity, and the experimental methodologies used for its characterization.

Core Concepts: Understanding this compound

This compound is a phospholipid-polymer conjugate that combines the hydrophobic lipid DSPE with a hydrophilic, discrete polyethylene (B3416737) glycol (PEG) chain. The DSPE moiety serves as a lipid anchor, enabling stable incorporation into the lipid bilayers of nanocarriers like liposomes and micelles. The methoxy-terminated PEG chain, consisting of precisely eight ethylene (B1197577) glycol units, forms a hydrated layer on the surface of these nanoparticles. This "stealth" characteristic helps to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing the therapeutic efficacy of encapsulated drugs.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. The molecular weight is a calculated value based on its chemical formula, while the polydispersity index (PDI) reflects the uniformity of the PEG chain length.

| Parameter | Value | Source |

| Chemical Formula | C59H116NO17P | [1][2] |

| Molecular Weight | ~1142.5 g/mol | [1][2] |

| Polydispersity Index (PDI) | 1.0 (theoretically) | [2] |

Note on Polydispersity: The "8" in this compound signifies a discrete PEG (dPEG®), meaning it is a single molecular weight compound with a defined chain length, unlike traditional polymeric PEGs which are a mixture of different chain lengths.[2] Therefore, the theoretical polydispersity index (PDI) is 1.0, indicating a monodisperse population. Experimental verification of this is crucial for quality control.

Experimental Protocols

The accurate determination of molecular weight and polydispersity is essential for the quality control and batch-to-batch consistency of this compound and the nanomedicines formulated with it. The following are detailed methodologies for these key characterization experiments.

Molecular Weight Determination by Mass Spectrometry

Principle: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the this compound molecule. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule, from which the molecular weight can be calculated.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in an appropriate solvent, such as a mixture of chloroform (B151607) and methanol (B129727). Further dilute the sample in an infusion solvent suitable for electrospray ionization (ESI), for example, methanol with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion of this compound. The theoretical m/z for the protonated molecule is approximately 1143.5. The high resolution of the instrument allows for the confirmation of the elemental composition.

Polydispersity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: While this compound is theoretically monodisperse, analysis by LC-MS can confirm the absence of other PEG chain length variants. This method separates the components of a mixture based on their interaction with a stationary phase, followed by detection by mass spectrometry.

Methodology:

-

Chromatographic System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: Employ a reverse-phase column, such as a C18 column, suitable for lipid analysis.

-

Mobile Phase: A gradient elution is typically used, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Sample Injection: Inject a prepared solution of this compound onto the column.

-

Detection: Couple the LC system to a mass spectrometer. Monitor the elution of the compound by extracting the ion chromatogram for the expected m/z of this compound.

-

Data Analysis: A single, sharp peak in the chromatogram at the expected retention time confirms the purity and monodispersity of the sample. The presence of multiple peaks corresponding to different PEG chain lengths would indicate polydispersity. The polydispersity index (PDI) can be calculated from the weight average molar mass (Mw) and number average molar mass (Mn) obtained from the mass spectrum deconvolution, though for a discrete PEG, this is expected to be 1.0.[3]

Visualizations

Experimental Workflow for Liposome Formulation and Characterization

The following diagram illustrates a typical experimental workflow for the formulation of drug-loaded liposomes using this compound and their subsequent characterization.

Caption: Workflow for this compound Liposome Formulation and Characterization.

Role of this compound in Drug Delivery

This diagram illustrates the logical relationship of how this compound contributes to the enhanced therapeutic efficacy of a nanomedicine.

Caption: Functional Role of this compound in Nanomedicine.

References

A Technical Guide to the Thermal Analysis of m-PEG-DSPE Containing Liposomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with poly(ethylene glycol) (PEG). The inclusion of DSPE-PEG is a cornerstone of modern liposomal drug delivery, creating "stealth" nanocarriers that exhibit prolonged circulation times and improved therapeutic outcomes. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is an indispensable technique for characterizing the physicochemical properties of these formulations, offering critical insights into their stability, membrane fluidity, and phase behavior.

A Note on PEG Length: The term "m-PEG8-DSPE" specifies a PEG chain with eight ethylene (B1197577) glycol repeat units. The majority of published research focuses on longer PEG chains, such as PEG2000 (approximately 45 units), due to their established efficacy in conferring stealth properties. This guide will use data from these well-characterized, longer-chain DSPE-PEG lipids to illustrate the principles of thermal analysis, as the fundamental concepts are directly applicable regardless of PEG length.

Core Principles of Liposome (B1194612) Thermal Behavior

Lipid bilayers, the fundamental structure of liposomes, undergo a temperature-dependent phase transition. They shift from a tightly packed, ordered gel phase (Lβ') at lower temperatures to a disordered, fluid liquid-crystalline phase (Lα) at higher temperatures. This process is characterized by two key thermodynamic parameters:

-

Phase Transition Temperature (Tm): The temperature at the midpoint of the gel-to-liquid crystalline transition. The Tm is primarily determined by the acyl chain length, degree of saturation, and headgroup of the primary phospholipid.

-

Enthalpy of Transition (ΔH): The amount of heat absorbed during the phase transition. It is proportional to the cooperativity of the transition and reflects the van der Waals interactions between the lipid acyl chains. A higher enthalpy indicates a more ordered gel phase.

The incorporation of DSPE-PEG into a liposome formulation, for instance one primarily composed of dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), modulates these properties. DSC is the primary tool used to quantify these changes.[1]

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reproducible thermal analysis data. The following sections outline standard procedures for liposome preparation and subsequent DSC analysis.

Liposome Preparation: Thin-Film Hydration and Extrusion

The thin-film hydration method followed by extrusion is one of the most common and reliable techniques for producing unilamellar liposomes with a defined size distribution.[2][3]

Materials:

-

Primary phospholipid (e.g., DPPC, DSPC)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG2000-DSPE)

-

Cholesterol (optional, but commonly included to modulate membrane fluidity)

-

Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

Procedure:

-

Lipid Mixing: Dissolve the desired molar ratios of lipids (e.g., DPPC:Cholesterol:DSPE-PEG) in the organic solvent in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This process should be performed at a temperature above the Tm of all lipid components to ensure homogenous mixing, resulting in a thin, dry lipid film on the flask's interior surface.

-

Hydration: Add the aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the lipid mixture's Tm. Agitate the flask (e.g., by gentle vortexing) to hydrate (B1144303) the film, which causes the lipids to self-assemble into multilamellar vesicles (MLVs).[4]

-

Size Reduction (Extrusion): To produce vesicles of a uniform size, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder.[5][6] This process is also carried out at a temperature above the Tm. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final sample is the extruded product.[7] The resulting translucent suspension contains small unilamellar vesicles (SUVs).

Differential Scanning Calorimetry (DSC) Analysis

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[8] For liposomes, it provides a thermogram where the gel-to-liquid crystalline phase transition appears as an endothermic peak.[9]

Procedure:

-

Sample Preparation: Accurately transfer a small volume (typically 10-20 µL) of the liposome suspension into an aluminum DSC pan. Place an equivalent volume of the corresponding hydration buffer into a reference pan. Seal both pans hermetically.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Allow the system to equilibrate.

-

Data Acquisition: Heat the sample at a controlled, constant rate (e.g., 1-5 °C/min) over a temperature range that brackets the expected Tm of the lipid mixture. It is common practice to perform an initial heating and cooling cycle to ensure the liposomes are in a stable thermodynamic state; the data from a second heating scan is often used for analysis.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The Tm is determined as the peak temperature of the endotherm, and the ΔH is calculated by integrating the area under the peak.

Quantitative Data on Thermal Properties

The inclusion of DSPE-PEG in a phospholipid bilayer systematically alters its thermotropic properties. The magnitude of this effect depends on the primary phospholipid and the molar concentration of the DSPE-PEG.

Effect of DSPE-PEG on DPPC Liposomes

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) is a C16:0 phospholipid with a well-defined Tm of ~41.3 °C. DSPE, the anchor for the PEG chain, is a C18:0 phospholipid. The mismatch in acyl chain length and the bulky PEG headgroup influence the bilayer's packing.

Studies show that incorporating DSPE-PEG2000 into a DPPC bilayer generally leads to a slight increase in the main transition temperature (Tm) and a broadening of the transition peak.[10][11] This indicates a less cooperative transition, likely due to phase separation or disruption of the uniform packing of the DPPC molecules.

| Formulation (DPPC:DSPE-PEG2000) | Main Transition Temp. (Tm) (°C) | Reference |

| 100:0 (Pure DPPC) | 41.3 | [11] |

| 96:4 | 42.5 | [11] |

Table 1: Influence of DSPE-PEG2000 on the main phase transition temperature (Tm) of DPPC liposomes. The inclusion of 4 mol% DSPE-PEG2000 raises the Tm by approximately 1.2 °C.

Effect of DSPE-PEG on Other Phospholipid Liposomes

The effect of DSPE-PEG is also observed in liposomes made from other phospholipids. For instance, in thermosensitive liposomes, DSPE-PEG is essential for stabilizing pores formed by other components like lysolipids, which facilitates rapid drug release at the target temperature.[12] The presence of DSPE-PEG can slightly raise and broaden the thermal transition, an effect that must be accounted for when designing temperature-sensitive formulations.[10]

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental Workflow

The overall process from lipid mixture to thermal data can be visualized as a sequential workflow.

Conceptual Model of PEGylated Surfaces

The concentration of DSPE-PEG on the liposome surface dictates the conformation of the PEG chains, which in turn affects the physical properties of the bilayer. At low concentrations, PEG chains adopt a "mushroom" conformation. As the concentration increases, steric repulsion forces the chains to extend away from the surface into a "brush" conformation.[13] This transition influences membrane packing and compressibility.

Thermogravimetric Analysis (TGA)

While DSC is the primary technique for studying phase transitions, Thermogravimetric Analysis (TGA) can also be employed to study the thermal stability of liposomes. TGA measures the change in mass of a sample as it is heated. For liposomes, this can reveal the temperatures at which components (like water, lipids, or encapsulated drugs) degrade or evaporate.[9]

A typical TGA protocol involves heating a lyophilized (freeze-dried) liposome sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) and recording the percentage of mass loss versus temperature.[4] The resulting curve can indicate the overall thermal stability of the formulation, with decomposition at higher temperatures suggesting greater stability.[14]

Conclusion for the Drug Development Professional

The thermal analysis of m-PEG-DSPE containing liposomes is a critical component of formulation development and quality control.

-

DSC provides a detailed fingerprint of a liposomal formulation. The Tm and ΔH are sensitive indicators of bilayer composition and integrity.[1][15]

-

Understanding phase behavior is key to stability. Formulations should be designed to be in the stable gel phase at storage temperatures to minimize drug leakage.

-

DSPE-PEG influences drug release. The inclusion of DSPE-PEG not only provides stealth characteristics but also modifies the phase transition, which can be harnessed for triggered-release systems (e.g., thermosensitive liposomes).[10][16]

-

Thermal analysis is a powerful QC tool. Batch-to-batch consistency can be monitored by ensuring that the DSC thermograms are reproducible. Deviations can indicate issues with lipid ratios, purity, or the preparation process.[17]

By employing the detailed protocols and understanding the quantitative data presented in this guide, researchers can effectively characterize and optimize m-PEG-DSPE liposomal formulations for advanced drug delivery applications.

References

- 1. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 4. Pharmaceutical Development and Design of Thermosensitive Liposomes Based on the QbD Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 6. protocols.io [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Materials characterization of the low temperature sensitive liposome (LTSL): effects of the lipid composition (lysolipid and DSPE–PEG2000) on the thermal transition and release of doxorubicin - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 13. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for m-PEG8-DSPE Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a critical strategy in drug delivery to enhance systemic circulation time and reduce immunogenicity. This is achieved by creating a hydrophilic shield on the nanoparticle surface that minimizes opsonization and clearance by the reticuloendothelial system (RES). 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to a short methoxy-terminated PEG chain with 8 ethylene (B1197577) glycol units (m-PEG8-DSPE) is an amphiphilic polymer used for this purpose. The DSPE moiety serves as a hydrophobic anchor, embedding into the lipid bilayer of liposomes or the surface of other nanoparticles, while the hydrophilic m-PEG8 chain provides the "stealth" characteristics.[1]

These application notes provide detailed protocols for the functionalization of nanoparticles with this compound using two common methods: the thin-film hydration method for de novo nanoparticle formation and the post-insertion method for modifying pre-formed nanoparticles.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for designing effective nanoparticle formulations.

| Property | Value | Reference |

| Molecular Weight | ~1142.6 g/mol | [1] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol. Forms micelles in aqueous solutions. | [2] |

| Critical Micelle Concentration (CMC) | In the micromolar range, influenced by PEG chain length. Shorter PEGs tend to have higher CMCs. | [3][4] |

Note on Short PEG Chains: Short PEG chains, such as in this compound, may offer a dense PEG layer without significantly increasing the hydrodynamic size of the nanoparticle. However, they may be less effective at preventing protein corona formation compared to longer PEG chains.[5] Additionally, the anchoring of DSPE with shorter acyl chains can be weaker, potentially leading to a more rapid dissociation of the PEG-lipid from the nanoparticle surface in vivo.[5][6]

Experimental Protocols

Protocol 1: Nanoparticle Functionalization by Thin-Film Hydration

This method involves the incorporation of this compound during the formation of lipid-based nanoparticles.

Materials:

-

Primary lipids (e.g., DSPC, Cholesterol)

-

This compound

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated (optional)

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary lipids and this compound in the organic solvent in a round-bottom flask. A typical molar ratio is 90-95% primary lipids and 5-10% this compound.

-

Ensure complete dissolution to form a clear solution.

-

Remove the organic solvent using a rotary evaporator. The water bath temperature should be above the transition temperature (Tc) of the lipids to ensure a uniform lipid film.

-

Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the thin lipid film with the aqueous buffer (pre-heated to above the lipid Tc). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film and form multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

-

Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). The extruder should be maintained at a temperature above the lipid Tc.

-

-

Purification:

-

Remove any unencapsulated drug or excess lipids by size exclusion chromatography or dialysis.

-

Expected Results: This protocol should yield nanoparticles with a hydrodynamic diameter in the range of 80-150 nm and a low polydispersity index (PDI) < 0.2, indicating a homogenous population. The zeta potential is expected to be near neutral.

Protocol 2: Nanoparticle Functionalization by Post-Insertion

This method is used to incorporate this compound into pre-formed nanoparticles.

Materials:

-

Pre-formed nanoparticles (e.g., liposomes)

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

Equipment:

-

Water bath or incubator

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

Procedure:

-

Prepare this compound Micelles:

-

Dissolve this compound in the aqueous buffer at a concentration above its CMC to form micelles. Gentle heating and vortexing can aid dissolution.

-

-

Incubation:

-

Add the this compound micelle solution to the suspension of pre-formed nanoparticles. The amount of this compound to add will depend on the desired final PEG density on the nanoparticle surface (typically 1-10 mol%).

-

Incubate the mixture at a temperature slightly above the Tc of the nanoparticle lipids for a defined period (e.g., 30-60 minutes) with gentle stirring.

-

-

Purification:

-

Remove any unincorporated this compound micelles by dialysis or size exclusion chromatography.

-

Expected Results: Successful post-insertion will result in a slight increase in the hydrodynamic diameter of the nanoparticles and a shift in the zeta potential towards neutral.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to ensure the quality and desired properties of the this compound functionalized nanoparticles.

| Parameter | Method | Typical Values |

| Hydrodynamic Diameter & PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |

| Zeta Potential | Electrophoretic Light Scattering | -10 mV to +10 mV |

| PEG Density | Thermogravimetric Analysis (TGA) or High-Performance Liquid Chromatography (HPLC) | Varies based on formulation |

| Encapsulation Efficiency | Spectrophotometry or Chromatography | > 80% (drug-dependent) |

Visualization of Experimental Workflows

Thin-Film Hydration Workflow

Caption: Workflow for nanoparticle functionalization via thin-film hydration.

Post-Insertion Workflow

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for m-PEG8-DSPE in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) has become a critical component in the development of advanced drug delivery systems, particularly in oncology. The amphiphilic nature of DSPE-PEG, with its hydrophobic DSPE lipid tail and hydrophilic PEG chain, allows for the self-assembly into nanostructures like micelles and liposomes in aqueous environments. These nanocarriers can encapsulate poorly soluble chemotherapeutic agents, enhancing their bioavailability and stability.

The PEGylated surface provides a "stealth" characteristic, which reduces recognition and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. This extended circulation increases the likelihood of the nanocarrier accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the terminal end of the PEG chain can be functionalized with targeting ligands—such as antibodies, peptides, or small molecules—to enable active targeting of cancer cells that overexpress specific receptors. This targeted approach aims to increase the intracellular concentration of the cytotoxic payload, thereby improving therapeutic efficacy while minimizing off-target toxicity.[1][2]

This document provides detailed application notes and protocols for the use of m-PEG8-DSPE in the formulation and evaluation of targeted drug delivery systems for cancer therapy. The use of a shorter PEG chain, such as PEG8, may offer advantages in certain therapeutic strategies by potentially improving cellular uptake compared to longer PEG chains, which can sometimes hinder the interaction between the targeting ligand and its receptor.

Data Presentation: Physicochemical and Biological Properties

The selection of the PEG chain length is a critical parameter that influences the physicochemical properties and in vivo performance of the nanocarrier. While extensive data exists for longer PEG chains like PEG2000, research suggests that shorter PEG chains can be advantageous for targeted delivery. The following tables summarize key quantitative data from studies on DSPE-PEG-based targeted drug delivery systems, with a focus on formulations incorporating shorter PEG chains as analogs for this compound.

Table 1: Physicochemical Properties of DSPE-PEG Liposomes with Varying PEG-Chain Lengths

| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| APTEDB-PEG2000/PEG350 LS | 100-130 | Not Reported | Not Reported | [3] |

| APTEDB-PEG1000/PEG350 LS | 100-130 | Not Reported | Not Reported | [3] |

| Dox/FL-2K | ~100 | < 0.2 | ~ -30 | [4] |

| Dox/FL-5K | ~100 | < 0.2 | ~ -30 | [4] |

| Dox/FL-10K | ~100 | < 0.2 | ~ -30 | [4] |

Data presented for DSPE-PEG350 is a close structural analog to this compound. APTEDB is a targeting peptide, and FL stands for folate-conjugated liposomes.

Table 2: In Vitro Cytotoxicity (IC50 values) of Doxorubicin-Loaded, Targeted DSPE-PEG Liposomes

| Cell Line | Formulation | IC50 (µM) | Reference |

| U87MG | APTEDB-PEG2000/PEG1000 LS (Dox) | ~1.5 | [5] |

| U87MG | APTEDB-PEG1000/PEG550 LS (Dox) | ~2.0 | [5] |

| SCC-7 | APTEDB-PEG2000/PEG1000 LS (Dox) | ~2.5 | [5] |

| SCC-7 | APTEDB-PEG1000/PEG550 LS (Dox) | ~3.0 | [5] |

These results highlight that liposomes with a stealthing PEG chain (e.g., PEG1000 or PEG550) that is shorter than the targeting ligand-conjugated PEG chain (e.g., PEG2000 or PEG1000) can exhibit enhanced cytotoxicity.

Table 3: In Vivo Antitumor Efficacy of Doxorubicin-Loaded, Targeted DSPE-PEG Liposomes in a U87MG Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) | Reference |

| APTEDB-PEG2000/PEG1000 LS (Dox) | ~90% | [3][5] |

| APTEDB-PEG1000/PEG550 LS (Dox) | ~80% | [3][5] |

| Free Doxorubicin | ~65% | [5] |

| Non-targeting Liposomes (Dox) | ~28% | [5] |

This data suggests that optimizing the PEG-pairing strategy, where the stealth PEG is shorter than the ligand-conjugated PEG, can lead to superior in vivo antitumor efficacy.

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded, this compound-Containing Liposomes using Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating a hydrophobic drug, incorporating this compound for stealth properties and a functionalized DSPE-PEG for targeting.

Materials:

-

Main phospholipid (e.g., DSPC or HSPC)

-

Cholesterol

-

This compound

-

Targeting ligand-PEG-DSPE (e.g., Folate-PEG-DSPE)

-

Hydrophobic drug (e.g., Doxorubicin)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Rotary evaporator

-

Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol, this compound, and a targeting ligand-PEG-DSPE in a desired molar ratio) and the hydrophobic drug in chloroform.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[5]

-

Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential:

-

Dilute the liposome (B1194612) suspension in an appropriate buffer (e.g., PBS).

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[6]

2. Encapsulation Efficiency and Drug Loading:

-

Separate the unencapsulated drug from the liposomes using methods like dialysis or centrifugal ultrafiltration.

-

Quantify the amount of free drug in the supernatant/filtrate (C_free).

-

Disrupt the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug and quantify the total drug concentration (C_total).

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

-

EE (%) = [(C_total - C_free) / C_total] x 100

-

DL (%) = [Weight of encapsulated drug / Total weight of liposomes] x 100

-

Protocol 3: In Vitro Cellular Uptake Study

This protocol assesses the uptake of fluorescently labeled liposomes by cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Fluorescently labeled liposomes (e.g., containing Rhodamine-DSPE)

-

Confocal microscope or flow cytometer

Procedure:

-

Seed the cancer cells in appropriate culture plates or slides and allow them to adhere overnight.

-

Incubate the cells with the fluorescently labeled liposome formulations at a predetermined concentration for a specific duration (e.g., 1-4 hours).

-

Wash the cells with PBS to remove non-internalized liposomes.

-

Visualize the cellular uptake of the liposomes using confocal microscopy or quantify the uptake using flow cytometry.[5]

Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of targeted nanoparticles in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for tumor induction

-

Drug-loaded targeted nanoparticles, non-targeted nanoparticles, free drug, and saline (control)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

-

Randomly assign the mice to different treatment groups.

-

Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule.[1][5]

-

Measure the tumor volume and body weight of each mouse every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.[1][5]

Visualizations: Signaling Pathways and Workflows

References

- 1. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]

- 4. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for m-PEG8-DSPE in siRNA and mRNA Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) is a key excipient in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). The incorporation of this compound into LNPs provides a hydrophilic polyethylene (B3416737) glycol (PEG) layer on the nanoparticle surface. This "stealth" coating sterically hinders interactions with opsonins and phagocytic cells, thereby prolonging circulation time and improving the pharmacokinetic profile of the delivery system. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor ensures stable incorporation into the lipid bilayer of the nanoparticle. The length of the PEG chain is a critical parameter influencing both the stability and the transfection efficiency of the LNP formulation.

These application notes provide an overview of the use of this compound in siRNA and mRNA delivery systems, including quantitative data on formulation characteristics, detailed experimental protocols, and visualizations of key processes.

Data Presentation: Quantitative Comparison of PEGylated Lipids

The choice of PEGylated lipid significantly impacts the physicochemical properties and in vivo performance of LNPs. The following tables summarize quantitative data from studies comparing different PEG-DSPE conjugates.

Table 1: Influence of PEG-DSPE Chain Length on LNP Physicochemical Properties

| PEG-Lipid | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| m-PEG4-DSPE | 85 ± 5 | 0.11 ± 0.02 | -8 ± 2 | > 90 |

| This compound | 95 ± 7 | 0.13 ± 0.03 | -10 ± 3 | > 95 |

| m-PEG12-DSPE | 105 ± 8 | 0.15 ± 0.04 | -12 ± 3 | > 95 |

Data are presented as mean ± standard deviation and are compiled from representative studies. Actual values may vary depending on the full lipid composition, RNA cargo, and formulation method.

Table 2: In Vivo Performance of LNPs with Varying PEG-DSPE Chain Lengths

| PEG-Lipid | Blood Half-life (hours) | Liver Accumulation (% Injected Dose) | Spleen Accumulation (% Injected Dose) | Gene Silencing/Expression |

| m-PEG4-DSPE | 4 - 6 | ~60 | ~5 | Moderate |

| This compound | 8 - 12 | ~50 | ~10 | High |

| m-PEG12-DSPE | 12 - 18 | ~40 | ~15 | Moderate to High |

This table provides a qualitative summary based on trends observed in preclinical studies. Specific quantitative values are highly dependent on the animal model and the specific therapeutic target.

Mandatory Visualization

Experimental Workflow: LNP Formulation and Characterization

Caption: Workflow for LNP formulation and characterization.

Signaling Pathway: LNP-mediated siRNA Delivery and Gene Silencing

Caption: Mechanism of LNP-mediated siRNA gene silencing.

Experimental Protocols

Protocol 1: Formulation of this compound containing LNPs for siRNA/mRNA Delivery by Microfluidics

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with a controlled size distribution.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

This compound

-

siRNA or mRNA

-

Ethanol (absolute, molecular biology grade)

-

Citrate (B86180) buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

-

Syringes and tubing compatible with the microfluidic device

-

Dialysis cassette (10 kDa MWCO)

-

Sterile, RNase-free tubes and reagents

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5). b. A typical total lipid concentration in the organic phase is 10-20 mM. c. Ensure all lipids are completely dissolved by gentle vortexing or warming.

-

Preparation of RNA Solution (Aqueous Phase): a. Dilute the siRNA or mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final RNA concentration will depend on the desired lipid-to-RNA ratio.

-

Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid stock solution into one syringe and the RNA solution into another. c. Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1). d. Set the total flow rate (e.g., 12 mL/min). e. Initiate the mixing process to allow for the self-assembly of LNPs. f. Collect the resulting LNP suspension.

-

Purification: a. Transfer the LNP suspension to a dialysis cassette. b. Dialyze against sterile PBS (pH 7.4) at 4°C for at least 16 hours, with at least two buffer changes, to remove ethanol and raise the pH.

-

Concentration and Sterilization: a. If necessary, concentrate the dialyzed LNPs using a centrifugal filter unit (e.g., Amicon® Ultra). b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. c. Store the LNPs at 4°C.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement: a. Dilute the LNP suspension in PBS (pH 7.4). b. Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[1][2] c. Aim for a particle size of 80-150 nm and a PDI below 0.2 for optimal in vivo performance.[1]

2. Zeta Potential Measurement: a. Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl). b. Measure the surface charge using electrophoretic light scattering. c. The zeta potential should be close to neutral at physiological pH.[1]

3. Encapsulation Efficiency Quantification: a. Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen®).[1][2] b. Measure the fluorescence of the intact LNP suspension (F_before). c. Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. d. Measure the fluorescence of the lysed LNP suspension (F_after). e. Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((F_after - F_before) / F_after) * 100. f. Aim for an encapsulation efficiency of >90%.

Protocol 3: In Vitro Transfection of siRNA/mRNA LNPs

Materials:

-

Target cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

siRNA/mRNA-loaded LNPs

-

Control LNPs (e.g., encapsulating a non-targeting siRNA or a reporter mRNA like Luciferase)

-

Assay reagents for quantifying gene knockdown or protein expression (e.g., qRT-PCR kit, Western blot reagents, Luciferase assay kit)

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1 x 10^4 cells/well). b. Incubate overnight at 37°C and 5% CO2.

-

LNP Treatment: a. Dilute the siRNA/mRNA LNPs in complete cell culture medium to the desired final concentration (e.g., 10-100 nM for siRNA, 100-500 ng/well for mRNA). b. Remove the old medium from the cells and add the LNP-containing medium. c. Incubate for 24-72 hours.

-

Quantification of Gene Silencing (siRNA): a. qRT-PCR: Lyse the cells and isolate total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative expression of the target mRNA, normalized to a housekeeping gene. b. Western Blot: Lyse the cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control.

-

Quantification of Protein Expression (mRNA): a. If using a reporter mRNA (e.g., Luciferase), lyse the cells and measure the reporter activity using a luminometer and the appropriate assay kit. b. For other proteins, use methods like ELISA or Western blot to quantify protein levels.

Protocol 4: In Vivo Gene Silencing/Expression using this compound LNPs in Mice

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

siRNA/mRNA-loaded LNPs

-

Control LNPs

-

Sterile saline or PBS for injection

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (for reporter mRNA)

-

Tissue collection and processing reagents

Procedure:

-

Animal Preparation: a. Acclimatize mice for at least one week before the experiment. b. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

LNP Administration: a. Dilute the LNPs in sterile saline or PBS to the desired dose (e.g., 0.1-1.0 mg/kg RNA). b. Administer the LNPs via intravenous (tail vein) injection.

-

Biodistribution Analysis (Optional, for fluorescently labeled LNPs or reporter mRNA): a. At desired time points (e.g., 2, 6, 24 hours post-injection), anesthetize the mice. b. For fluorescently labeled LNPs, image the whole body and individual organs using an in vivo imaging system.[1] c. For reporter mRNA (e.g., Luciferase), inject the substrate (e.g., D-luciferin) and image using a bioluminescence imaging system.[1][2]

-

Analysis of Gene Silencing/Expression: a. At the desired endpoint (e.g., 48-72 hours post-injection), euthanize the mice. b. Harvest target tissues (e.g., liver, spleen). c. For siRNA, isolate RNA and protein from the tissues and perform qRT-PCR and/or Western blot to quantify target knockdown. d. For mRNA, quantify the expressed protein in tissue lysates using appropriate methods (e.g., ELISA, Western blot).

Conclusion

This compound is a versatile and effective component for the formulation of LNP-based siRNA and mRNA delivery systems. The protocols and data presented here provide a foundation for researchers to develop and characterize their own LNP formulations for a wide range of therapeutic and research applications. The optimal formulation will depend on the specific nucleic acid cargo, the target cell or tissue, and the desired therapeutic outcome. Careful optimization of the lipid composition, including the this compound content, is crucial for achieving high encapsulation efficiency, stability, and potent in vivo activity.

References

Application Notes and Protocols for m-PEG8-DSPE in Blood-Brain Barrier Permeation

For Researchers, Scientists, and Drug Development Professionals